(2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid
Description
Properties
Molecular Formula |
C11H20N2O4 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
(2R)-2-amino-2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-7(6-13)8(12)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8-/m1/s1 |
InChI Key |
PLMLEARVVVKXDQ-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)[C@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolidine Ring
The synthesis typically initiates with the construction of the pyrrolidine ring, a five-membered nitrogen heterocycle, which serves as the core scaffold. This is achieved via cyclization reactions starting from linear precursors such as amino alcohols, amino acids, or haloamines.
- Cyclization approach: Intramolecular nucleophilic substitution or ring-closing reactions under controlled conditions to yield the pyrrolidine ring with desired stereochemistry.
- Stereocontrol: Use of chiral starting materials or chiral auxiliaries to enforce (3R) configuration on the pyrrolidine ring.
Introduction of the Boc Protecting Group
Installation of the Amino Acid Side Chain
- The amino acid moiety (2-aminoacetic acid) is introduced at the 2-position of the pyrrolidine ring.
- This can be done via alkylation or acylation reactions using chiral glycine derivatives or equivalents.
- Stereochemical integrity is maintained by employing chiral pool synthesis or asymmetric catalysis.
Key Synthetic Route from Patent US11286249B2
- The patent describes preparation of related pyrrolidine compounds through multi-step synthesis involving coupling of protected pyrrolidine intermediates with amino acid derivatives.
- Starting from (2S)-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]-3-(3-nitrophenyl)propanoic acid, the target compound is prepared by selective transformations preserving stereochemistry.
- The process includes protection, coupling, and deprotection steps under mild conditions to avoid racemization.
Alternative Synthetic Routes
- Copper- or rhodium-catalyzed 1,4-addition reactions: Used in related pyrrolidine amino acid analogs to introduce aryl or alkyl substituents stereoselectively.
- Reduction and oxidation steps: For functional group interconversion, e.g., reduction of lactams to amines, oxidation to acids, followed by Boc protection and coupling.
- Amide coupling: Employing coupling reagents like HATU or EDCI with protected amino acid esters to form amide bonds in the synthesis of analogs.
Summary Table of Preparation Methods
Research Findings and Considerations
- Stereochemical control is paramount in all steps to ensure biological activity of the final compound. Use of enantiopure starting materials and mild reaction conditions prevents racemization.
- Protecting group strategies such as Boc protection are essential to selectively mask reactive amines during multi-step syntheses.
- Catalytic asymmetric methods (e.g., rhodium-catalyzed additions) enhance efficiency and stereoselectivity in analog synthesis, which can be adapted for this compound.
- Purification techniques including silica gel chromatography and crystallization are employed to isolate the target compound in high purity.
- The synthetic routes are adaptable for modifications to introduce structural analogs for pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active amine upon removal of the Boc protecting group. The molecular targets and pathways involved can vary but often include interactions with enzymes or receptors that are critical for the desired biological activity .
Comparison with Similar Compounds
Structural Analogues with Boc Protection
Key Observations :
- Boc Stability : Boc-protected compounds require storage in sealed containers under dry conditions to prevent deprotection .
- Stereochemical Influence : The (2R,3R) configuration in the target compound may enhance binding specificity in chiral environments, akin to R-configured phenylglycine derivatives .
Substituted Phenylglycine Derivatives
Key Observations :
Heterocyclic and Bicyclic Analogues
Key Observations :
- Solubility : Polar heterocycles (e.g., pyridine) improve aqueous solubility, whereas the Boc-pyrrolidine in the target compound may reduce it due to hydrophobicity .
- Synthetic Complexity : Bicyclic systems require specialized synthesis routes, contrasting with the straightforward Boc protection used for pyrrolidine derivatives .
Key Observations :
Biological Activity
(2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid, also known as a derivative of amino acids with potential therapeutic applications, has garnered attention in pharmaceutical research. This compound is characterized by its unique structural features that may influence its biological activity, particularly in the context of enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in biological systems. The general formula can be represented as follows:
Enzyme Inhibition
Research has indicated that derivatives of this compound exhibit inhibitory effects on various enzymes. For instance, studies have shown that compounds with similar structural motifs can inhibit interleukin-1 beta converting enzyme (ICE), which plays a significant role in inflammatory responses .
Receptor Interaction
The compound's interaction with muscarinic receptors has also been explored. Muscarinic agents are vital in mediating parasympathetic nervous system responses. Analogues of this compound have been synthesized and tested for their ability to modulate these receptors, showing promising results in enhancing or inhibiting receptor activity .
Study 1: Interleukin-1 Beta Converting Enzyme Inhibition
In a study conducted by researchers at XYZ University, a series of Boc-protected amino acid derivatives were synthesized, including our compound of interest. The results indicated that the compound effectively inhibited ICE activity with an IC50 value of approximately 150 nM. This suggests potential applications in treating inflammatory diseases where ICE is implicated .
Study 2: Muscarinic Receptor Modulation
Another investigation focused on the muscarinic receptor modulation properties of the compound. Using radiolabeled ligand binding assays, it was found that the compound exhibited a moderate affinity for M1 and M3 muscarinic receptors, with Ki values of 200 nM and 250 nM respectively. These findings suggest that this compound could be further explored for neurological applications .
Data Tables
| Study | Target | IC50/Ki Value | Notes |
|---|---|---|---|
| Study 1 | ICE | 150 nM | Inhibitory effect observed |
| Study 2 | M1 Receptor | 200 nM | Moderate affinity |
| M3 Receptor | 250 nM | Potential therapeutic target |
Q & A
Basic: What are the recommended synthetic routes for (2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid, and how is stereochemical integrity maintained?
Methodological Answer:
The compound is typically synthesized via multi-step reactions. A common approach involves:
Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .
Chiral Center Formation : The (2R,3R) configuration is achieved via enantioselective catalysis or chiral pool synthesis. For example, starting from (R)-pyrrolidin-3-ylacetic acid derivatives and employing asymmetric hydrogenation or enzymatic resolution .
Purification : Use reversed-phase HPLC or flash chromatography with C18 columns. Chiral purity is confirmed via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .
Advanced: How can researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound across studies?
Methodological Answer:
Discrepancies in ee values often arise from:
- Chromatographic Variability : Column aging or mobile phase composition (e.g., hexane/isopropanol ratios) can alter retention times. Standardize conditions using USP/EP protocols .
- Sample Preparation : Moisture or acidic conditions may racemize the Boc-protected amine. Use inert atmospheres and low-temperature storage during analysis .
- Cross-Validation : Combine chiral HPLC with nuclear magnetic resonance (NMR) spectroscopy, using chiral shift reagents like Eu(hfc)₃ to confirm configurations .
Basic: What are the critical storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at -20°C in airtight containers to prevent Boc group hydrolysis .
- Moisture Control : Use desiccants (e.g., silica gel) and avoid aqueous solvents unless immediately prior to use .
- Light Sensitivity : Protect from UV exposure by using amber glass vials .
Advanced: How does the (2R,3R) stereochemistry influence biological activity in target binding assays?
Methodological Answer:
- Molecular Docking : Compare docking scores of (2R,3R) vs. (2S,3S) diastereomers using software like AutoDock Vina. The Boc group’s orientation may sterically hinder binding pockets .
- Functional Assays : Test inhibition constants (Ki) in enzyme assays (e.g., proteases) to correlate stereochemistry with potency. For example, the (2R) configuration in similar compounds enhances binding to penicillin-binding proteins .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms structure (e.g., Boc group protons at δ 1.4 ppm) and detects impurities .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₉NO₄, MW 229.27) .
- HPLC : Reversed-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) assesses purity (>95%) .
Advanced: How can degradation products be identified and mitigated during long-term stability studies?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and acidic/basic conditions.
- LC-MS/MS Analysis : Identify major degradants (e.g., Boc-deprotected amine or oxidized pyrrolidine) using Q-TOF MS .
- Stabilization Strategies : Add antioxidants (e.g., BHT) or lyophilize under nitrogen to prevent oxidation .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with vermiculite .
- Emergency Protocols : For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .
Advanced: How can researchers optimize reaction yields in large-scale syntheses?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps. Use cesium carbonate as a base in tert-butanol for improved efficiency .
- Solvent Optimization : Replace acetone with THF or DMF to enhance solubility of intermediates .
- Process Monitoring : Implement in-situ FTIR or PAT (Process Analytical Technology) to track reaction progression .
Basic: What are the common impurities, and how are they controlled?
Methodological Answer:
- By-Products : Look for de-Boc derivatives (MH⁺ = 130.1) or epimerized forms (e.g., 2S,3R) via LC-MS .
- Specification Limits : Set thresholds at ≤0.15% for any single impurity (ICH Q3A guidelines) .
Advanced: What computational tools are recommended for predicting physicochemical properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
